molecular formula C13H19BrClNO B1374576 3-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride CAS No. 1219976-49-4

3-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride

Cat. No. B1374576
M. Wt: 320.65 g/mol
InChI Key: DGWWSOPSGBGYSK-UHFFFAOYSA-N
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Description

3-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride, or 3-BEPC, is an organic compound that is widely used in laboratory experiments and scientific research. It is a derivative of piperidine, and its synthesis involves the reaction of 3-bromophenol and ethylpiperidine. 3-BEPC is an important reagent for the synthesis of heterocyclic compounds, and has a wide range of applications in the fields of medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

1. Chemical and Pharmaceutical Properties

Paroxetine hydrochloride, a derivative related to 3-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride, is documented for its selective serotonin reuptake inhibitor properties. The review includes details on physicochemical properties, spectroscopic data, stability, methods of preparation, and chromatographic methods of analysis of pharmaceutical and biological samples (Germann, Ma, Han, & Tikhomirova, 2013).

2. Synthesis and Characterization

A study on multidrug-resistant tuberculosis highlighted the synthesis and characterization of related substances, including derivatives of piperidine, using techniques like NMR, FT-IR, and HRMS (Jayachandra et al., 2018). Another research focused on enantiomeric resolution and simulation studies of enantiomers of a piperidine derivative, revealing insights into chiral recognition mechanisms (Ali et al., 2016).

3. Copolymerization in Material Science

In material science, studies on novel trisubstituted ethylenes, including oxy ring-substituted phenylcyanoacrylates with piperidine catalysis, are documented. These were synthesized and copolymerized with styrene, contributing to advancements in polymer chemistry (Zeidan A. et al., 2021).

4. Antimicrobial Activity

The synthesis and antimicrobial activities of various piperidine derivatives have been explored. For example, one study synthesized a piperidine derivative and screened it for microbial activities, highlighting its potential in developing new antimicrobial agents (Ovonramwen, Owolabi, & Oviawe, 2019).

5. Anti-Acetylcholinesterase Activity

Research on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives revealed their potential as potent inhibitors of acetylcholinesterase, indicating their relevance in medical chemistry, particularly in the development of antidementia agents (Sugimoto et al., 1990).

properties

IUPAC Name

3-[2-(3-bromophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO.ClH/c14-12-4-1-5-13(9-12)16-8-6-11-3-2-7-15-10-11;/h1,4-5,9,11,15H,2-3,6-8,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWWSOPSGBGYSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCOC2=CC(=CC=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride

CAS RN

1219976-49-4
Record name Piperidine, 3-[2-(3-bromophenoxy)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219976-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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